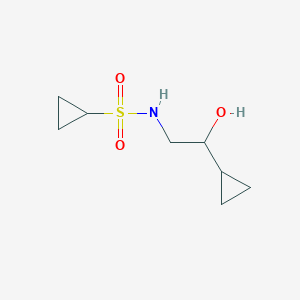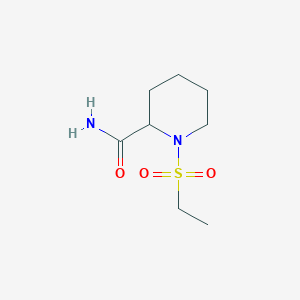![molecular formula C12H12ClNO2 B7595056 [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. CFM-2 is a furan derivative that has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is not fully understood, but it is believed to involve the modulation of several key pathways in the body. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to block the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. These effects suggest that this compound may have potential therapeutic applications beyond its anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other anti-inflammatory and analgesic drugs. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol. One area of interest is the development of new drugs based on this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications beyond its anti-inflammatory and analgesic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for the development of new drugs for the treatment of inflammatory and pain-related conditions.
Synthesemethoden
The synthesis of [5-[(2-Chloroanilino)methyl]furan-2-yl]methanol involves a multi-step process that starts with the reaction between 2-chloroaniline and furfural. This reaction produces the intermediate compound 5-[(2-chloroanilino)methyl]furfural, which is then reduced to this compound using sodium borohydride as a reducing agent. The final product is obtained in high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol has been the subject of several scientific studies that have investigated its potential therapeutic properties. One study found that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound has analgesic effects by blocking the activation of pain receptors in the body. These findings suggest that this compound has the potential to be developed into a new class of drugs for the treatment of inflammatory and pain-related conditions.
Eigenschaften
IUPAC Name |
[5-[(2-chloroanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-11-3-1-2-4-12(11)14-7-9-5-6-10(8-15)16-9/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAGPDIUOVHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)

![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)